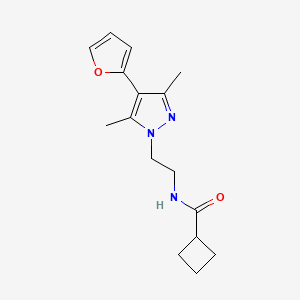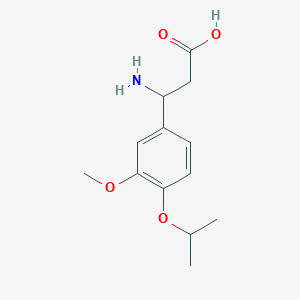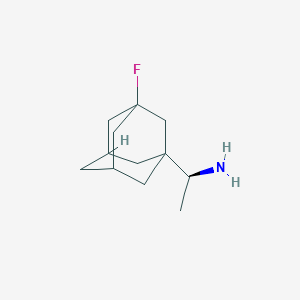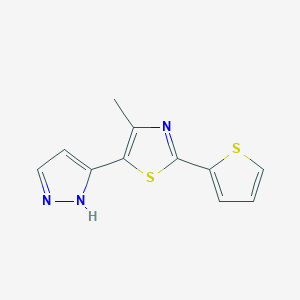
1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on derivatives of tetrahydroquinoline and methanesulfonamide has shown their significant roles in chemical synthesis and reactivity. For instance, the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolins with lead tetraacetate in dichloromethane produces compounds that further react to give various products depending on their initial substituents. This reactivity is crucial for the synthesis of complex organic molecules and can be applied in developing new pharmaceuticals and materials (Hoshino, Suzuki, & Ogasawara, 2001).
Biological Activity and Inhibition
Quinolinyl sulfonamides, structurally related to the queried compound, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) in Escherichia coli. These compounds' inhibitory activity varies with the metal ion present in the enzyme, highlighting the potential for designing metal-specific inhibitors that could be used to regulate biological pathways and treat diseases related to enzyme malfunction (Huang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the queried chemical has been extensively studied to understand their chemical behavior and interactions. For example, the conformation of N—H bonds in methanesulfonamide derivatives has been analyzed to reveal how the spatial arrangement of atoms affects the compounds' reactivity and potential biological activity. Such studies are fundamental in drug design, where the efficacy of a molecule can be significantly influenced by its three-dimensional structure (Gowda, Foro, & Fuess, 2007).
Catalysis and Chemical Transformations
Rhenium(I) complexes have been shown to catalyze the electrochemical reduction of carbon dioxide to carbon monoxide and methane, highlighting the potential of using such compounds in catalytic processes for environmental remediation and sustainable chemical synthesis. The ability of these complexes to convert CO2 into methane introduces a new avenue for research in catalyst development and carbon capture technologies (Nganga et al., 2021).
Antioxidant Properties
Studies on the synthesis and properties of anthraquinone analogues, such as 2-chloro-5-(methylsulfonamide) anthraquinone, have demonstrated potent antioxidant properties. These compounds' ability to scavenge free radicals indicates their potential use in developing new antioxidants, which could have applications in preventing oxidative stress-related diseases (Lakshman, Murthy, & Rao, 2020).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-11-5-7-14-12-16(9-10-18(14)22)21-26(24,25)13-15-6-3-4-8-17(15)20/h3-4,6,8-10,12,21H,2,5,7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPZWBBJZRFUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)
![2-[(2-Ethylhexyl)oxy]benzaldehyde](/img/structure/B2601689.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2601692.png)
![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)

![N-(2,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2601698.png)
![N~1~-(2-chlorophenyl)-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2601702.png)
![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)